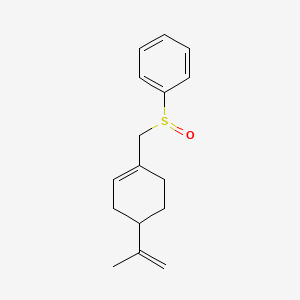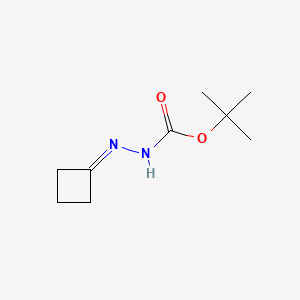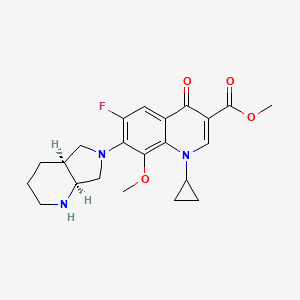
N-Methyl Serotonin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Serotonin-d3 is a deuterated form of N-Methyl Serotonin, a tryptamine alkaloid. Chemically, it is a derivative of serotonin in which a methyl group is attached to the alkyl amine. This compound is often used in scientific research due to its unique properties and interactions with serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Serotonin-d3 typically involves the methylation of serotonin. One common method is the reaction of serotonin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Serotonin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to serotonin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl Serotonin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects on mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
N-Methyl Serotonin-d3 exerts its effects primarily through its interaction with serotonin receptors. It binds to several serotonin receptors, including the 5-HT1A and 5-HT7 receptors, with high affinity. This binding leads to the activation or inhibition of various signaling pathways, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl Serotonin: The non-deuterated form, with similar receptor binding properties.
Serotonin: The parent compound, with a broader range of receptor interactions.
Bufotenin: Another tryptamine derivative with distinct pharmacological effects
Uniqueness
N-Methyl Serotonin-d3 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. This property allows for more precise tracking and analysis in various experimental settings .
Properties
CAS No. |
1794811-18-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
193.264 |
IUPAC Name |
3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3/i1D3 |
InChI Key |
ASUSBMNYRHGZIG-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O |
Synonyms |
3-[2-[Methyl-d3)amino]ethyl]-1H-indol-5-ol; 3-[2-[(Methyl-d3)amino]ethyl]indol-5-ol; 5-Hydroxy-N-(methyl-d3)tryptamine; 5-Hydroxy-Nω-(methyl-d3)tryptamine; N-(Methyl-d3)-5-hydroxytryptamine; N-(Methyl-d3)serotonin; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

